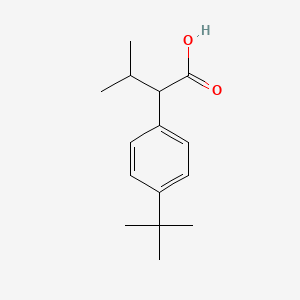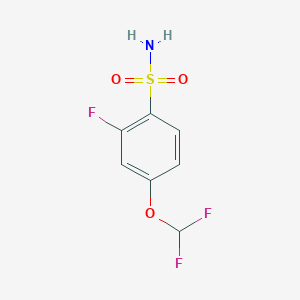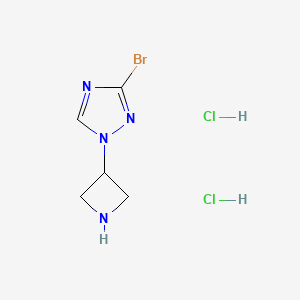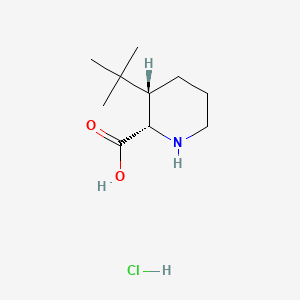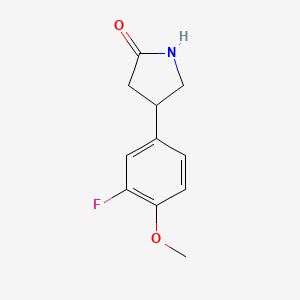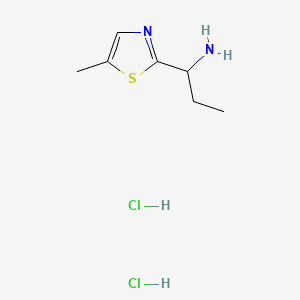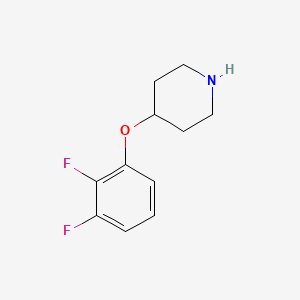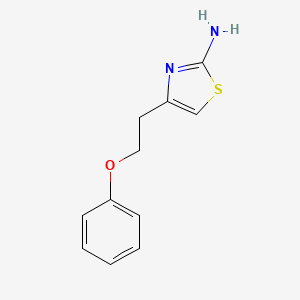
4-(2-Phenoxyethyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenoxyethyl)-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a phenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Phenoxyethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the thiazole ring or the phenoxyethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or the phenoxyethyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-Phenoxyethyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The phenoxyethyl group may facilitate binding to certain enzymes or receptors, while the thiazole ring can participate in various biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Phenoxyethyl)morpholine
- 1-(2-Phenoxyethyl)piperidine
Comparison
4-(2-Phenoxyethyl)-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a phenoxyethyl group, which confer distinct chemical and biological properties. Compared to similar compounds like 4-(2-Phenoxyethyl)morpholine and 1-(2-Phenoxyethyl)piperidine, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H12N2OS |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
4-(2-phenoxyethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c12-11-13-9(8-15-11)6-7-14-10-4-2-1-3-5-10/h1-5,8H,6-7H2,(H2,12,13) |
InChI-Schlüssel |
LZIZOJDJYVQVFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCC2=CSC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


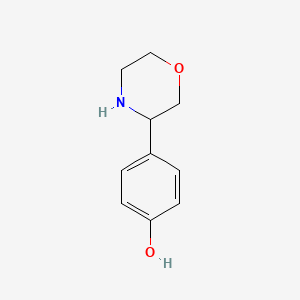
aminehydrochloride](/img/structure/B13591357.png)


